Methyl benzenecarbodithioate

Overview

Description

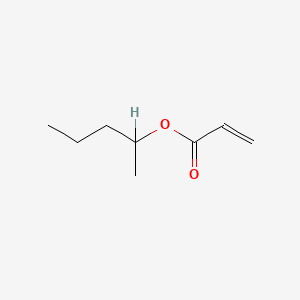

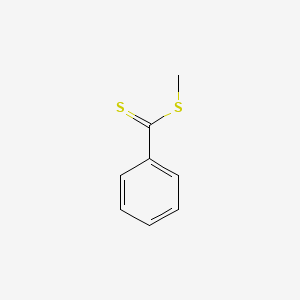

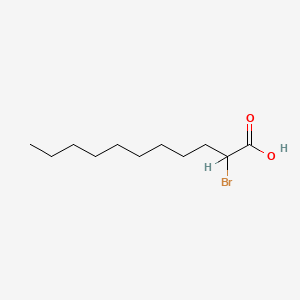

Methyl benzenecarbodithioate is a research chemical . It has a molecular formula of C8H8S2 and is used for a variety of research applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, retrosynthetic analysis is a common technique used in organic synthesis . This process involves working backward from the target molecule to identify potential precursors .Molecular Structure Analysis

The molecular formula of this compound is C8H8S2 . The average mass is 168.279 Da and the monoisotopic mass is 168.006744 Da .Scientific Research Applications

Chemical Properties and Thermodynamics

Methyl benzenecarbodithioate's scientific significance is highlighted by its chemical properties and thermodynamic behavior. Roux et al. (2002) conducted a detailed study on the enthalpy of formation for methyl benzoate, providing insights into its energy combustion and standard molar enthalpy of formation in both liquid and gaseous states. This study is fundamental in understanding the energetics of this compound derivatives and their application in various chemical reactions (Roux et al., 2002).

Biological and Pharmacological Effects

This compound and its derivatives exhibit a range of biological activities. A study by Lane et al. (2013) demonstrated the potential of sodium benzoate, a derivative of benzoate, in enhancing NMDAR-mediated neurotransmission. This finding has important implications in treating schizophrenia, suggesting that this compound derivatives can influence neurological pathways and have pharmacological relevance (Lane et al., 2013).

Environmental and Biochemical Transformations

Studies have shown that this compound and its related compounds undergo significant transformations in environmental and biochemical settings. Ulrich et al. (2005) investigated the anaerobic metabolism of benzene, identifying key metabolites and suggesting mechanisms such as benzene methylation and transformation to benzoate. This research is crucial in understanding the environmental fate and biochemical behavior of benzene-related compounds (Ulrich et al., 2005).

Material Science and Engineering

In material science, this compound derivatives play a role in crystal engineering and polymerization processes. Johnstone et al. (2010) discussed the use of high pressure to induce a phase transition in a this compound derivative, revealing its potential applications in designing materials with specific crystallographic properties (Johnstone et al., 2010). Additionally, Hua et al. (2005) explored the 'controlled/living' free-radical polymerization of methyl acrylate using benzyl benzenecarbodithioate, highlighting the significance of the Z-group in the polymerization behavior. This research contributes to our understanding of polymer chemistry and the role of specific functional groups in polymerization processes (Hua et al., 2005).

Future Directions

Properties

IUPAC Name |

methyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGCIELWBQKPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342090 | |

| Record name | Benzenecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-78-7 | |

| Record name | Benzenecarbodithioic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-](/img/structure/B1617210.png)